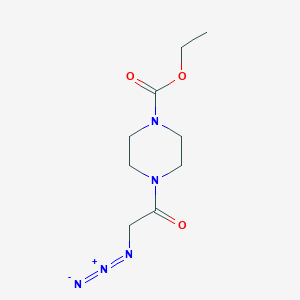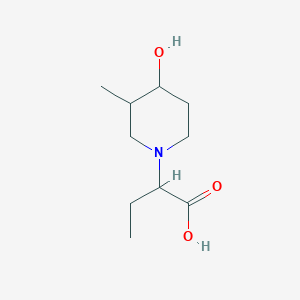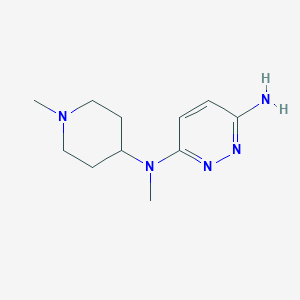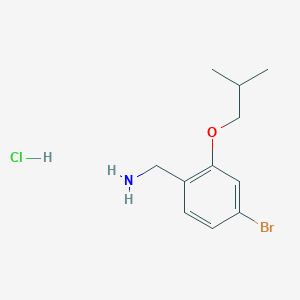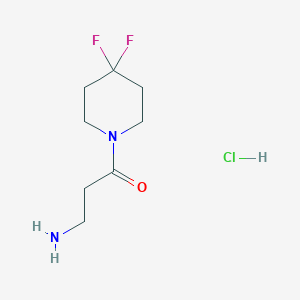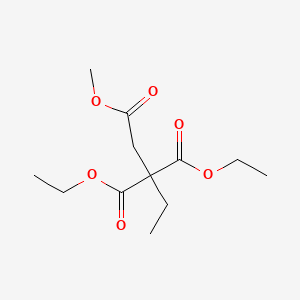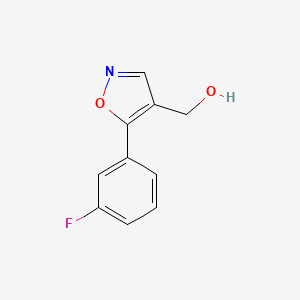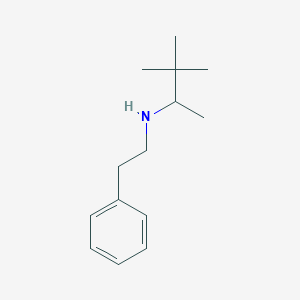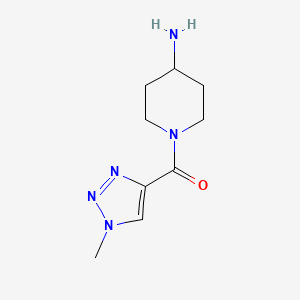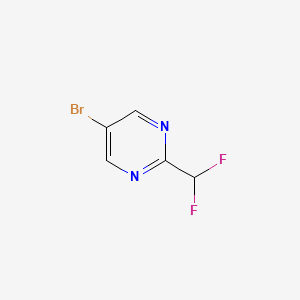
5-Bromo-2-(difluoromethyl)pyrimidine
Vue d'ensemble
Description
“5-Bromo-2-(difluoromethyl)pyrimidine” is a chemical compound with the molecular formula C5H2BrF2N2 . It is part of the pyrimidine family, which are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of “5-Bromo-2-(difluoromethyl)pyrimidine” involves several steps. One method involves dissolving 2-hydroxypyrimidine salt as a raw material through deionized water, and regulating the pH to 6 with saturated sodium bicarbonate solution, so as to prepare 2-hydroxypyrimidine . The yield of this synthesis method can reach over 91% .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(difluoromethyl)pyrimidine” consists of a six-membered ring containing nitrogen at the 1 and 3 positions . The average mass of the molecule is 226.982 Da and the monoisotopic mass is 225.935333 Da .
Chemical Reactions Analysis
Pyrimidine derivatives, including “5-Bromo-2-(difluoromethyl)pyrimidine”, have been studied for their reactivity. For instance, 5-bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .
Applications De Recherche Scientifique
DNA Synthesis Tagging
5-Bromo-2-(difluoromethyl)pyrimidine and related halogenated pyrimidine analogues like 5-bromodeoxyuridine (BrdU) have been pivotal in tagging DNA synthesis in replicating cells. This process is essential for characterizing dividing cells in various biological studies, including stem cell research, cancer biology, and parasitology. The detection of these analogues, which are inserted into DNA during replication, allows for the visualization and study of cellular processes while preserving the structural and molecular integrity of the cells (Cavanagh et al., 2011).
Mutagenic Effects
Research has shown that halogenated pyrimidines, including 5-bromodeoxyuridine and its analogues, possess mutagenic effects on organisms like T4 phages. These compounds induce mutations by being incorporated into the DNA, replacing the normal nucleic acid bases, and thereby affecting the genetic material and potentially leading to mutations (Freese, 1959).
Spectroscopic and Computational Analysis
5-Bromo-2-hydroxy pyrimidine, a compound related to 5-Bromo-2-(difluoromethyl)pyrimidine, has been studied for its molecular geometry, vibrational wavenumbers, electronic properties, and molecular interactions through spectroscopic and computational analyses. These studies provide insights into the electronic structure and potential reactivity of such compounds, which are essential for their application in various scientific research fields (Chandralekha et al., 2020).
Radiosensitization and DNA Damage
Halogenated pyrimidines, such as BrdUrd (5-bromodeoxyuridine), are explored for their potential as clinical radiosensitizers. These compounds, when incorporated into DNA, enhance the damage induced by X-ray radiation, thus increasing the effectiveness of radiotherapy in cancer treatment. The ability of these compounds to substitute thymidine in DNA and their impact on the production of DNA single and double-strand breaks underpin their potential as radiosensitizers (Kinsella et al., 1987).
Safety And Hazards
The safety data sheet for a similar compound, “5-Bromo-2,4-dichloropyrimidine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
The future directions for “5-Bromo-2-(difluoromethyl)pyrimidine” and similar compounds are likely to involve further exploration of their potential uses in medical and pharmaceutical applications. Pyrimidines have been found to have extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities . As such, they are likely to continue to be a focus of research in the future.
Propriétés
IUPAC Name |
5-bromo-2-(difluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2/c6-3-1-9-5(4(7)8)10-2-3/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIKPTGPDSAJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethyl)pyrimidine | |
CAS RN |
1780834-92-5 | |
| Record name | 5-bromo-2-(difluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



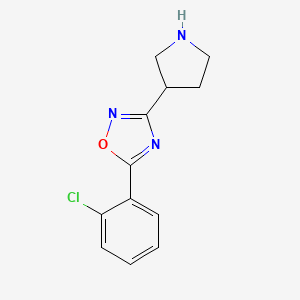
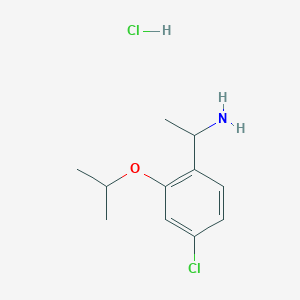
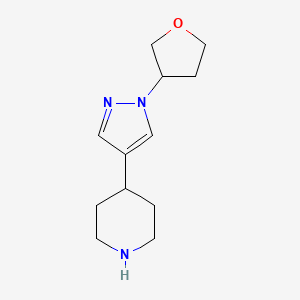
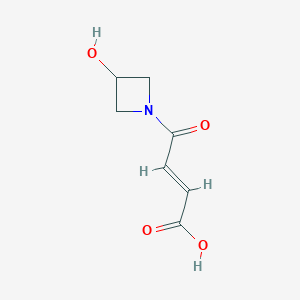
![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)
